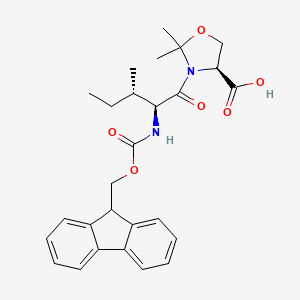

Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH: is a synthetic peptide derivative that incorporates the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group is a widely used protecting group for the amino group in peptide synthesis due to its stability under basic conditions and ease of removal under mildly acidic conditions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added stepwise, with each addition involving the removal of the Fmoc protecting group and the coupling of the next amino acid. The Psi(Me,Me)pro moiety is a pseudo-proline derivative that is incorporated to enhance the solubility and folding properties of the peptide.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for the efficient production of large quantities of the peptide. The use of high-purity reagents and optimized reaction conditions ensures the consistency and quality of the final product.

化学反应分析

Types of Reactions: Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH primarily undergoes reactions typical of peptides, including:

Deprotection: Removal of the Fmoc group using piperidine.

Coupling: Formation of peptide bonds using coupling reagents such as HBTU, HATU, or DIC.

Cleavage: Removal of the peptide from the solid support using a cleavage cocktail, often containing trifluoroacetic acid (TFA).

Common Reagents and Conditions:

Deprotection: Piperidine in DMF (dimethylformamide).

Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Major Products: The major product of these reactions is the desired peptide sequence, with side products including truncated peptides and deletion sequences, which are minimized through optimized reaction conditions.

科学研究应用

Peptide Synthesis

Key Role in Peptide Construction

- Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). Its structure allows for effective incorporation into peptide chains, facilitating the formation of complex peptides with desired functionalities .

Overcoming Aggregation Issues

- The pseudoproline moiety (Psi(Me,Me)pro) significantly reduces aggregation tendencies during synthesis, enhancing the overall yield and quality of the produced peptides. This property is particularly advantageous when synthesizing longer or more complex peptides .

Drug Development

Peptide-Based Therapeutics

- This compound plays a crucial role in the design of peptide-based drugs. Its unique structure contributes to improved stability and bioavailability, making it a valuable asset in pharmaceutical formulations .

Case Study: Glucagon-like Peptides

- Research has highlighted its application in preparing glucagon-like peptides, which are critical for metabolic regulation. The incorporation of this compound has been shown to enhance the pharmacokinetic properties of these peptides, leading to more effective therapeutic agents .

Bioconjugation

Enhancing Targeting Capabilities

- This compound is utilized in bioconjugation processes where peptides are attached to other biomolecules. This application is vital for developing targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects .

Diagnostic Applications

- The compound is also employed in creating peptide-based diagnostics. Its ability to form stable conjugates allows for sensitive detection methods for various diseases, including cancer and infectious diseases .

Research in Protein Engineering

Modifying Protein Structures

- In protein engineering, this compound aids researchers in modifying proteins to explore structure-function relationships. This modification capability is essential for developing novel protein therapeutics and understanding protein interactions at a molecular level .

Summary Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Peptide Synthesis | Building block for SPPS | Overcomes aggregation, enhances yield |

| Drug Development | Design of peptide-based drugs | Improves stability and bioavailability |

| Bioconjugation | Attaching peptides to biomolecules | Enhances targeting capabilities |

| Diagnostic Applications | Creation of peptide-based diagnostics | Sensitive detection methods |

| Protein Engineering | Modification of proteins for research | Explores structure-function relationships |

作用机制

The mechanism of action of Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Psi(Me,Me)pro moiety enhances the solubility and folding properties of the peptide, facilitating its synthesis and purification. The final peptide product can then interact with specific molecular targets, such as enzymes, receptors, or other proteins, to exert its biological effects.

相似化合物的比较

Fmoc-Ile-Ser-OH: A simpler derivative without the Psi(Me,Me)pro moiety.

Fmoc-Ile-Ser(tBu)-OH: Incorporates a tert-butyl group for side-chain protection.

Fmoc-Ile-Ser(Trt)-OH: Uses a trityl group for side-chain protection.

Uniqueness: Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH is unique due to the incorporation of the Psi(Me,Me)pro moiety, which enhances the solubility and folding properties of the peptide. This makes it particularly useful in the synthesis of complex peptides and proteins, where solubility and proper folding are critical for biological activity.

生物活性

Introduction

Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH is a dipeptide derivative that has garnered attention in peptide chemistry and biological research due to its unique structural features and potential applications. The incorporation of the Psi(Me,Me)pro (pseudoproline) moiety is significant as it influences the conformation and stability of peptides, making them more amenable to biological activity. This article reviews the biological activities associated with this compound, highlighting its synthesis, biological implications, and relevant case studies.

Basic Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 480.6 g/mol |

| Molecular Formula | C27H32N2O6 |

| CAS Number | 1147996-34-6 |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 683.6 ± 55.0 °C |

The structure of this compound includes a fluorene-9-methoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS). The pseudoproline unit enhances the solubility and reduces aggregation tendencies of peptides during synthesis.

Synthesis and Acylation Efficiency

The synthesis of this compound typically employs solid-phase techniques. A study demonstrated the acylation efficiency of this compound when combined with various Fmoc-amino acids using DIC-OxymaPure as a coupling reagent. The results indicated high coupling efficiencies across different amino acids, suggesting that the pseudoproline unit facilitates effective peptide elongation.

Acylation Efficiency Data

| Fmoc-AA-OH | Acylation Efficiency (%) |

|---|---|

| Gly | >99 |

| Phe | 96.9 |

| Ile | 96.9 |

| Thr | 96.2 |

| Arg | >99 |

This data emphasizes the utility of this compound in synthesizing complex peptides that may otherwise be difficult to produce due to steric hindrance or solubility issues .

This compound exhibits several biological activities that can be attributed to its structural properties:

- Antiviral Activity : The compound has shown potential in inhibiting various viral infections by interfering with viral replication mechanisms.

- Antibody-Drug Conjugates (ADCs) : It serves as a building block for ADCs, enhancing the delivery and efficacy of therapeutic agents against cancer cells.

- Cell Cycle Regulation : Studies have indicated that this dipeptide can influence cell cycle progression and apoptosis pathways, making it a candidate for cancer therapeutics.

- Protein Interaction Modulation : The unique structure allows for interactions with specific proteins involved in signaling pathways such as MAPK/ERK and NF-κB pathways .

Case Studies

- Inhibition of Myeloid Cell Leukemia 1 (MCL-1) : Research has indicated that derivatives of this compound can inhibit MCL-1, a protein associated with cancer cell survival. This inhibition can lead to increased apoptosis in cancer cells .

- Peptide Synthesis for Growth Hormone Derivatives : The use of this compound in synthesizing hGH-derived peptides demonstrated enhanced yield and purity compared to traditional methods, underscoring its effectiveness in peptide synthesis .

属性

IUPAC Name |

(4S)-3-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6/c1-5-16(2)23(24(30)29-22(25(31)32)15-35-27(29,3)4)28-26(33)34-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21-23H,5,14-15H2,1-4H3,(H,28,33)(H,31,32)/t16-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHJSWOIIDYVSO-GMWOSMDTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1[C@@H](COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。